

Physicochemical properties of 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine

Cat. No.: B1602618

[Get Quote](#)

An In-Depth Technical Guide on the Physicochemical Properties of **1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine**

Executive Summary

This technical guide provides a comprehensive physicochemical profile of **1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine** (CAS No. 1006463-92-8). As a derivative of the pyrazole scaffold, a nucleus of significant interest in medicinal chemistry, this compound represents a valuable building block for the development of novel therapeutic agents.^{[1][2]} Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.^{[3][4][5]} A thorough understanding of a compound's physicochemical properties is a foundational requirement in the drug discovery and development pipeline, directly influencing its solubility, stability, membrane permeability, and ultimately, its bioavailability and therapeutic efficacy.^{[6][7]}

This document synthesizes available computational data with established analytical methodologies to offer a predictive and practical guide for researchers. It covers the molecular structure, predicted physicochemical parameters, and detailed, field-proven protocols for the experimental determination of critical properties such as solubility and pKa. The insights provided herein are intended to accelerate pre-formulation studies and enable informed decision-making for scientists and drug development professionals working with this and structurally related compounds.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.^[8] Its unique electronic properties and structural versatility allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions. The presence of the pyrazole nucleus in established drugs like Celecoxib (anti-inflammatory), Rimonabant (anti-obesity), and various developmental candidates underscores its therapeutic potential.^[5]

The subject of this guide, **1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine**, combines this potent heterocyclic core with a dimethoxybenzyl substituent. This substitution pattern is of particular interest as it can modulate lipophilicity, metabolic stability, and target-binding interactions. The primary amine at the 5-position provides a crucial handle for further synthetic elaboration and is a key determinant of the compound's acid-base properties. This guide serves to characterize the fundamental properties that will govern its behavior in both chemical and biological systems.

Molecular Identity and Structure

A precise understanding of the molecular identity is the first step in any chemical characterization. The key identifiers for **1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine** are summarized below.

Identifier	Value	Source
CAS Number	1006463-92-8	[1] [9] [10]
Molecular Formula	C ₁₂ H ₁₅ N ₃ O ₂	[9]
Molecular Weight	233.27 g/mol	[9]
IUPAC Name	1-[(2,4-dimethoxyphenyl)methyl]-1H-pyrazol-5-amine	N/A
Synonym	2-[(2,4-dimethoxyphenyl)methyl]pyrazol-3-amine	[9]
SMILES	COC1=CC(=C(C=C1)CN2C(=CC=N2)N)OC	[9]

Computationally Predicted Physicochemical Properties

In the early stages of drug development, computational models provide rapid and valuable predictions of a compound's physicochemical profile. These predictions guide initial experimental design and help anticipate potential challenges in formulation and delivery.[\[11\]](#) The following table summarizes key properties for **1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine**.

Parameter	Predicted Value	Implication in Drug Development	Source
LogP (Octanol/Water Partition Coefficient)	1.5308	Indicates moderate lipophilicity. This value is often within the desired range for oral drug candidates, suggesting a balance between aqueous solubility and lipid membrane permeability.	[9]
Topological Polar Surface Area (TPSA)	62.3 Å ²	Suggests good potential for oral bioavailability. A TPSA of less than 140 Å ² is a common filter used to predict cell permeability.	[9]
Hydrogen Bond Donors	1	The primary amine is the sole hydrogen bond donor, influencing interactions with biological targets and solubility in protic solvents.	[9]
Hydrogen Bond Acceptors	5	The two methoxy oxygens and three pyrazole/amine nitrogens can accept hydrogen bonds, contributing to aqueous solubility.	[9]

Rotatable Bonds	4	Indicates a moderate degree of conformational flexibility, which can be advantageous for fitting into a protein binding pocket but may carry a slight entropic penalty upon binding. [9]
-----------------	---	---

Proposed Analytical Characterization Protocols

Experimental verification is essential to confirm the identity, purity, and properties of any active pharmaceutical ingredient (API).^[6] While specific experimental data for this compound is not widely published, this section outlines the standard, self-validating methodologies required for its full characterization.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are indispensable for confirming the chemical structure. The ^1H NMR spectrum is expected to show distinct signals for the aromatic protons of the dimethoxybenzyl group, the methylene bridge protons, the pyrazole ring protons, the amine protons, and the two methoxy group protons.
- Infrared (IR) Spectroscopy: IR analysis will confirm the presence of key functional groups. Expected characteristic absorption bands include N-H stretching vibrations for the primary amine (around $3200\text{-}3400\text{ cm}^{-1}$), C-O stretching for the methoxy ethers (around $1020\text{-}1250\text{ cm}^{-1}$), and C=C/C=N stretching for the aromatic and pyrazole rings.
- Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition. The expected exact mass for the molecular ion $[\text{M}+\text{H}]^+$ would be approximately 234.1237.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are critical for determining the compound's thermal properties, such as its melting point and decomposition temperature. This information is vital for assessing stability during manufacturing and storage.

[6]

- Sample Preparation: Accurately weigh 2-5 mg of **1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine** into an aluminum DSC pan. Crimp the pan with a lid.
- Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell.
- Thermal Program: Equilibrate the cell at 25 °C. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point (e.g., 250 °C) under a nitrogen atmosphere.
- Data Analysis (DSC): The melting point is determined from the onset or peak of the endothermic event on the resulting thermogram. The presence of a sharp endotherm is indicative of a crystalline solid.
- TGA Analysis: Separately, run a TGA analysis by heating a 5-10 mg sample under a nitrogen atmosphere at 10 °C/min to assess mass loss as a function of temperature, identifying the onset of thermal decomposition.
- Causality: The choice of a 10 °C/min heating rate is a standard practice that balances resolution and experimental time. The inert nitrogen atmosphere prevents oxidative degradation, ensuring that the observed thermal events are intrinsic to the compound's stability.

Critical Physicochemical Parameters for Formulation

The success of any API is heavily dependent on properties that govern its absorption, distribution, metabolism, and excretion (ADME). Solubility and pKa are arguably the most critical of these parameters.[12]

Aqueous Solubility

Solubility dictates the dissolution rate and, consequently, the bioavailability of orally administered drugs. The structure of **1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine**, with its aromatic rings and polar functional groups, suggests it will have limited solubility in water but should be soluble in organic solvents like DMSO and methanol.[13]

Caption: Workflow for determining kinetic aqueous solubility.

- Stock Solution: Prepare a 10 mM stock solution of the compound in 100% dimethyl sulfoxide (DMSO).
- Assay Plate: In a 96-well microplate, add 198 μ L of a series of aqueous buffers (e.g., pH 5.0, 6.2, and 7.4 to simulate gastrointestinal conditions) to individual wells.
- Compound Addition: Add 2 μ L of the 10 mM DMSO stock to each well. This creates a final concentration of 100 μ M with 1% DMSO. The use of a low percentage of co-solvent (DMSO) is critical to minimize its effect on the intrinsic aqueous solubility.
- Equilibration: Seal the plate and shake at room temperature for 2 hours to allow the system to reach equilibrium.
- Separation: Transfer the contents to a filter plate (e.g., 0.45 μ m pore size) and centrifuge to separate any precipitated solid from the saturated solution.
- Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable method, such as UV-Vis spectroscopy or LC-MS, by comparing the signal against a standard curve prepared in the same buffer/DMSO mixture.

Acidity and Basicity (pKa)

The pKa, or acid dissociation constant, defines the ionization state of a molecule at a given pH. This is crucial as ionization state affects solubility, permeability, and target binding. The **1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine** molecule has two potential basic centers: the 5-amino group and the pyrazole ring nitrogens. The 5-amino group is expected to be the more basic site. The unsubstituted pyrazole ring itself is a very weak base, with the pKa of its conjugate acid being approximately 2.5.[2][14]

Caption: A plausible synthetic route to the target compound.

Synthesis and Stability Considerations

While a specific synthesis for this exact molecule is not detailed in readily available literature, a plausible and efficient route can be designed based on established pyrazole synthesis methodologies.^{[5][15][16]} A common approach involves the condensation and cyclization of a substituted hydrazine with a β -functionalized nitrile.

A potential stability concern for this molecule is the oxidation of the primary amine group. Forced degradation studies (exposing the compound to acidic, basic, oxidative, and photolytic stress) should be conducted to identify potential degradation pathways and establish appropriate storage and handling conditions.

Conclusion and Future Directions

1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine is a promising chemical entity with physicochemical properties that appear favorable for early-stage drug discovery. Computational data predicts good oral bioavailability potential, with moderate lipophilicity and a desirable polar surface area.^[9] However, these predictions demand rigorous experimental validation.

The immediate next steps for any research program involving this compound should be the execution of the analytical and physicochemical protocols outlined in this guide. Specifically, determining its aqueous solubility profile across a range of pH values and precisely measuring its pKa will provide the critical data needed for designing relevant biological assays and developing a viable formulation strategy. Subsequent *in vitro* ADME and preliminary biological screening will further elucidate its potential as a valuable lead compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labinsights.nl [labinsights.nl]
- 7. pharmainventor.com [pharmainventor.com]
- 8. [PDF] Review: biologically active pyrazole derivatives | Semantic Scholar [semanticscholar.org]
- 9. chemscene.com [chemscene.com]
- 10. hoffmanchemicals.com [hoffmanchemicals.com]
- 11. tabletscapsules.com [tabletscapsules.com]
- 12. bocsci.com [bocsci.com]
- 13. benchchem.com [benchchem.com]
- 14. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 15. 1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine synthesis - chemicalbook [chemicalbook.com]
- 16. Buy 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine | 16907-09-8 [smolecule.com]
- To cite this document: BenchChem. [Physicochemical properties of 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1602618#physicochemical-properties-of-1-2-4-dimethoxybenzyl-1h-pyrazol-5-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com